![molecular formula C34H29NO2 B12582455 Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- CAS No. 197162-59-7](/img/structure/B12582455.png)
Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- is an organic compound with the molecular formula C34H29NO2. This compound is characterized by its complex structure, which includes phenol groups and bis(4-methylphenyl)amino groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- typically involves multiple steps. One common method includes the reaction of 4-methylphenylamine with 4-nitrobenzaldehyde under specific conditions to form an intermediate compound. This intermediate is then subjected to further reactions, including reduction and condensation, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Applied in the production of dyes, pigments, and polymers due to its stable chemical structure.
Wirkmechanismus
The mechanism by which Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4,4’-methylenebis-: Another phenol derivative with similar structural features.
Phenol, 4,4’-isopropylidenebis-: Known for its use in the production of polycarbonate plastics.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: A tertiary amino compound with related chemical properties.
Uniqueness
Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Eigenschaften
CAS-Nummer |
197162-59-7 |
|---|---|
Molekularformel |
C34H29NO2 |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenol |
InChI |
InChI=1S/C34H29NO2/c1-24-3-13-29(14-4-24)35(30-15-5-25(2)6-16-30)31-17-7-26(8-18-31)23-34(27-9-19-32(36)20-10-27)28-11-21-33(37)22-12-28/h3-23,36-37H,1-2H3 |
InChI-Schlüssel |
FFZBUVQDWOZOEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


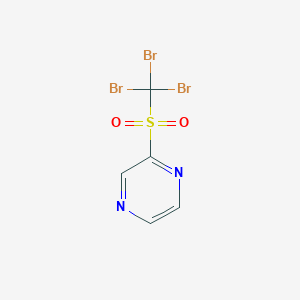
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)

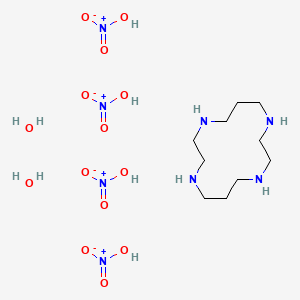
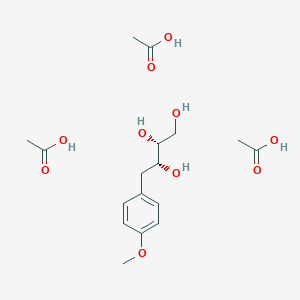
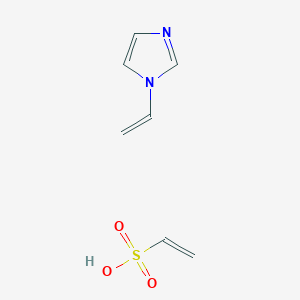
![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)
![7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]-](/img/structure/B12582417.png)
![4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B12582438.png)
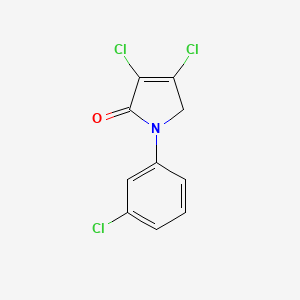
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)
![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)
propanedinitrile](/img/structure/B12582462.png)
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
